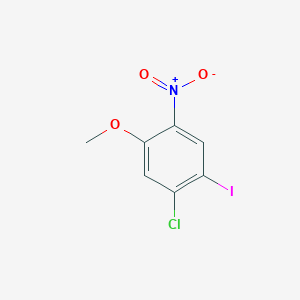

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

Descripción

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene (CAS RN: 1508278-48-5) is a halogenated nitrobenzene derivative with the molecular formula C₇H₅ClINO₃ and a molecular weight of 313.48 g/mol . It features a benzene ring substituted with chlorine (position 1), iodine (position 2), methoxy (position 5), and nitro (position 4) groups. The compound’s density is reported as 2.0 ± 0.1 g/cm³, reflecting the influence of the heavy iodine atom . It is marketed as a building block in organic synthesis, available in various packaging sizes (e.g., 1g, 5g, 25g) for pharmaceutical and materials research .

Propiedades

IUPAC Name |

1-chloro-2-iodo-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBRDROGJDZGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

The mode of action of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is likely to involve electrophilic aromatic substitution. In this process, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate can then react with a nucleophile, leading to a substitution or addition product.

Biochemical Pathways

Benzene derivatives can participate in various biochemical reactions, including nucleophilic substitutions and multistep syntheses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect its thermal conductivity. Additionally, the compound’s stability may be influenced by exposure to air and moisture.

Actividad Biológica

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is a halogenated aromatic compound that has drawn interest in various fields, particularly for its potential biological activities. This compound is characterized by the presence of chlorine and iodine atoms, a methoxy group, and a nitro group on the benzene ring, which influences its chemical properties and biological interactions.

Molecular Formula : CHClI

Molecular Weight : 292.53 g/mol

Structure : The unique arrangement of substituents on the benzene ring allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitutions.

The biological activity of this compound is attributed to its ability to interact with biological targets through multiple mechanisms:

- Electrophilic Aromatic Substitution : The compound can undergo reactions where the aromatic ring acts as a nucleophile.

- Nucleophilic Substitution Reactions : The halogen atoms (Cl and I) are susceptible to nucleophilic attack, allowing for further functionalization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

These findings suggest that the compound may inhibit bacterial protein synthesis or disrupt cell wall formation, akin to other halogenated compounds.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Cell Proliferation

- Induction of Oxidative Stress

In vitro tests on breast cancer cell lines revealed a 40% reduction in cell viability at concentrations of 25 µM after 48 hours, indicating promising anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | MIC: 50 µg/mL | IC: 25 µM |

| 1-Bromo-3-chloro-4-methoxybenzene | Structure | MIC: 75 µg/mL | IC: 30 µM |

| 5-Iodo-2-methoxybenzaldehyde | Structure | MIC: 100 µg/mL | IC: 35 µM |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various halogenated compounds found that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in a 40% reduction in cell viability at concentrations of 25 µM after 48 hours , indicating promising anticancer activity.

Comparación Con Compuestos Similares

Key Observations :

- Iodine vs. Smaller Halogens : The iodine atom in the target compound increases molecular weight and polarizability compared to fluorine- or chlorine-only analogs (e.g., 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene) .

- Methoxy Group Positioning : The methoxy group at position 5 in the target compound distinguishes it from 1-Iodo-4-methoxy-2-nitrobenzene, where methoxy is at position 3. This positional difference impacts electronic effects and solubility .

- Dual Methoxy Analogs : 1-Chloro-2,4-dimethoxy-5-nitrobenzene has two methoxy groups, reducing steric hindrance but increasing hydrophilicity compared to the iodine-containing target compound .

Physicochemical Properties

- Density: The target compound’s density (2.0 g/cm³) exceeds that of most analogs due to iodine’s high atomic mass.

- Reactivity : Iodine’s lower electronegativity compared to chlorine or fluorine enhances susceptibility to nucleophilic substitution, making the target compound valuable in cross-coupling reactions .

Research Findings and Trends

- Crystallography : Tools like SHELX software have been used to resolve structures of related compounds (e.g., 1-Iodo-4-methoxy-2-nitrobenzene), highlighting the importance of halogen positioning in crystal packing .

- Substituent Effects : Studies on 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene demonstrate that fluorine substitution reduces metabolic degradation compared to iodine, influencing drug design choices .

Métodos De Preparación

Diazotization and Iodination of 2-Chloro-5-methoxyaniline Derivatives

A classical and effective method involves the diazotization of 2-chloro-5-methoxyaniline followed by iodide displacement to install iodine at the ortho position relative to the amino group.

- 2-Chloro-5-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

- Potassium iodide (KI) is then added to the diazonium salt solution, resulting in substitution of the diazonium group by iodine.

- The reaction mixture is subsequently neutralized and extracted.

- Purification is typically performed by column chromatography, often on silica gel with hexane/ethyl acetate mixtures.

- High regioselectivity due to the directing effect of the amino group.

- Yields up to 90% reported under optimized conditions.

- Low temperature and controlled addition rates are critical to minimize side reactions such as over-iodination or decomposition.

- The methoxy group is stable under these conditions and directs substitution patterns favorably.

Metal-Mediated Decarboxylative Iodination of 2-Chloro-5-methoxy-4-nitrobenzoic Acid

An alternative approach uses silver and copper salts to mediate decarboxylative iodination of the corresponding benzoic acid derivative.

- 2-Chloro-5-methoxy-4-nitrobenzoic acid is reacted with silver sulfate (Ag2SO4) and copper(II) acetate (Cu(OAc)2) in the presence of sodium iodide (NaI).

- The reaction is performed in a suitable solvent such as dimethyl sulfoxide (DMSO) under an oxygen atmosphere at elevated temperatures (~160 °C).

- After reaction completion, the mixture is filtered and purified by flash chromatography.

- Yields are moderate (~28%) with the formation of some by-products.

- This method is advantageous for gram-scale synthesis and avoids diazotization steps.

- The reaction conditions require careful control to prevent over-oxidation or degradation.

Direct Halogenation Using Iodine Monochloride (ICl)

Selective iodination of 1-chloro-4-methoxy-5-nitrobenzene using iodine monochloride under acidic conditions can introduce iodine at the ortho position.

- 1-Chloro-4-methoxy-5-nitrobenzene is treated with iodine monochloride (ICl) in a strong acid such as sulfuric acid (H2SO4).

- The reaction is conducted at low temperatures (0–5 °C) to control regioselectivity and minimize side reactions.

- The product is isolated by extraction and purified by chromatography.

- One-step iodination with good regioselectivity.

- Avoids the need for diazotization or metal-mediated steps.

- Requires strict temperature and stoichiometric control to prevent competing nitration or di-iodination.

- Handling of ICl requires caution due to its reactivity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization/Iodination | 2-Chloro-5-methoxyaniline | NaNO2, HCl, KI | 0–5 °C, aqueous | ~90 | High regioselectivity, mild conditions |

| Decarboxylative Iodination | 2-Chloro-5-methoxy-4-nitrobenzoic acid | Ag2SO4, Cu(OAc)2, NaI, O2 | 160 °C, DMSO | ~28 | Gram-scale, moderate yield, by-products |

| Direct Halogenation | 1-Chloro-4-methoxy-5-nitrobenzene | ICl, H2SO4 | 0–5 °C, acidic | Variable (~70-85) | Requires careful control, one-step |

Detailed Research Findings and Analysis

Diazotization/Iodination is the most widely reported and reliable method, offering excellent yields and regioselectivity due to the directing effects of substituents. The mild reaction conditions preserve sensitive groups like methoxy and nitro.

Decarboxylative iodination provides a metal-catalyzed alternative that can be scaled up, but the reaction’s harsh conditions and lower yields limit its routine use. Optimization of catalyst loading and reaction time can improve selectivity.

Direct halogenation with iodine monochloride is efficient but less commonly employed due to the need for stringent reaction control and potential side reactions. It is useful when precursors are readily available.

Spectroscopic characterization (1H/13C NMR, FT-IR, MS) confirms substitution patterns. The heavy iodine atom influences spectral features, necessitating careful interpretation.

Summary and Recommendations

For the preparation of 1-chloro-2-iodo-5-methoxy-4-nitrobenzene, the diazotization of 2-chloro-5-methoxyaniline followed by iodide substitution is the preferred method for laboratory-scale synthesis due to its high yield, regioselectivity, and mild conditions. For larger scale or alternative routes, metal-mediated decarboxylative iodination can be considered, albeit with lower yields and more complex purification.

Direct iodination using iodine monochloride is a viable one-step method but requires strict reaction control to avoid side products.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M]⁺) and isotopic pattern (due to iodine’s natural abundance) .

- X-ray Crystallography : Heavy iodine atoms enhance diffraction, enabling precise structural confirmation .

Advanced Question: How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Q. Methodological Answer :

- Light Sensitivity : The iodo substituent increases susceptibility to photolytic cleavage. Store in amber vials at –20°C to prevent radical-mediated decomposition .

- Thermal Stability : Nitro groups may decompose above 80°C, releasing NOₓ gases. Thermogravimetric analysis (TGA) shows mass loss starting at 120°C .

- Hydrolytic Degradation : Methoxy and nitro groups are stable, but iodine may hydrolyze in aqueous acidic conditions to form HI. Monitor pH and avoid prolonged exposure to moisture .

Basic Question: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of nitro group-derived vapors .

- Ventilation : Ensure local exhaust ventilation (LEV) during synthesis to capture toxic gases (e.g., NO₂ from nitro groups) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid contact with reducing agents (risk of explosive reactions) .

Advanced Question: How can computational chemistry predict reactivity in cross-coupling reactions involving the iodo substituent?

Q. Methodological Answer :

- Bond Dissociation Energy (BDE) : Calculate C–I BDE (~50 kcal/mol) to assess suitability for Suzuki-Miyaura coupling. Lower BDE favors oxidative addition .

- Ligand Effects : Simulate Pd-catalyzed reactions using DFT to optimize ligand selection (e.g., bulky phosphines enhance steric protection of the Pd center) .

- Solvent Screening : COSMO-RS simulations predict solvent polarity effects on reaction kinetics .

Basic Question: What are potential applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Pharmacophore Development : The iodine atom serves as a heavy atom for X-ray crystallography in protein-ligand studies. Nitro groups can be reduced to amines for further functionalization .

- Antimicrobial Agents : Nitroaromatics are known for bioactivity. Test against Gram-negative bacteria (e.g., E. coli) using MIC assays .

Advanced Question: How do steric and electronic effects influence substitution reactions at the iodine site?

Q. Methodological Answer :

- Steric Hindrance : The adjacent nitro and methoxy groups create a crowded ortho position, limiting nucleophilic attack. Use bulky nucleophiles (e.g., tert-butylamine) to exploit steric effects .

- Electronic Effects : The electron-withdrawing nitro group reduces electron density at the iodine-bearing carbon, favoring SNAr mechanisms in polar aprotic solvents (e.g., DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.